molecular formula C11H11N5O3 B2527105 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide CAS No. 387345-01-9

3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide

Cat. No.: B2527105
CAS No.: 387345-01-9
M. Wt: 261.241
InChI Key: VRGDKIGHLFVTIU-UHFFFAOYSA-N
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Description

3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide ( 387345-01-9) is a synthetic small molecule with the molecular formula C11H11N5O3 and a molecular weight of 261.24 g/mol. This chemical belongs to the pyrazole class of compounds, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of potential biological activities . Pyrazole derivatives, such as this compound, are frequently investigated for their multifaceted biological potential. Recent scientific literature highlights that structurally related pyrazole compounds demonstrate notable antioxidant activity by inhibiting reactive oxygen species (ROS) production and lipid peroxidation, as well as antiproliferative effects against various cancer cell lines in preliminary screenings . The presence of both a nitro-pyrazole group and a benzohydrazide moiety in a single molecular framework makes it a versatile intermediate or a potential pharmacophore. It can be used in the synthesis of more complex heterocyclic systems, such as 1,3,4-oxadiazoles, or serve as a key precursor for the development of novel Schiff base ligands and other bioactive molecules . Researchers value this compound for programs focused on oncology, oxidative stress-related diseases, and multifarget ligand development. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(4-nitropyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c12-14-11(17)9-3-1-2-8(4-9)6-15-7-10(5-13-15)16(18)19/h1-5,7H,6,12H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGDKIGHLFVTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide typically involves the condensation of 4-nitro-1H-pyrazole-1-carbaldehyde with benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives and hydrazide derivatives, which can be further utilized in different applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide exhibit notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, suggesting potential use in treating infections caused by these pathogens .

Anticancer Properties

The compound has shown promising anticancer activity, particularly against human promyelocytic leukemia cells (HL-60). In vitro studies reported an IC50_{50} value of less than 5 µM, indicating strong cytotoxic effects . This suggests that 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation . This application could be beneficial in designing drugs for chronic inflammatory diseases.

Material Science Applications

Beyond biological applications, 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide has been explored for its potential use in material science. Its unique chemical structure allows it to function as a precursor for synthesizing novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Case Studies

StudyFindingsApplication
Study 1Demonstrated antimicrobial activity against E. coliPotential antibacterial agent
Study 2Exhibited significant cytotoxicity against HL-60 cellsDevelopment of anticancer drugs
Study 3Showed anti-inflammatory effects in vitroTreatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Key Observations

Heterocyclic Core Influence :

  • The target compound’s pyrazole ring differs from benzimidazole-based analogs (e.g., 5a, 5b), which exhibit potent cytotoxicity (IC₅₀ < 0.05 µM) due to benzimidazole’s planar structure enhancing DNA intercalation . Pyrazole derivatives, however, may offer improved metabolic stability, a critical factor in drug design.

Substituent Effects: Electron-Withdrawing Groups: The 4-nitro group in the target compound contrasts with halogenated (e.g., 5a’s dichloro) or methoxy (e.g., 9i’s 3-OMe) substituents. Halogenation: Bromo () or fluoro (B2, B3) substituents increase lipophilicity and bioavailability, as seen in B2’s molecular design .

Pharmacological Performance: Benzimidazole-benzohydrazide hybrids (e.g., 5a, 5b) outperform cisplatin in cytotoxicity, highlighting the pharmacophoric importance of the benzimidazole-hydrazide combination . The target compound’s pyrazole-hydrazide scaffold may offer a novel mechanism of action, though empirical data are needed. Quinoline-linked acylhydrazones (e.g., 9i) demonstrate substituent-dependent activity, with 3-OMe showing optimal cholinesterase inhibition, suggesting positional sensitivity in benzohydrazide derivatives .

Biological Activity

3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, drawing from diverse research findings.

Chemical Structure and Synthesis

The molecular formula of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is C11_{11}H11_{11}N5_5O3_3. The compound features a benzohydrazide moiety linked to a pyrazole ring substituted with a nitro group. Synthesis typically involves the condensation of 4-nitro-1H-pyrazole with benzohydrazide under acidic or basic conditions, often yielding high purity and yield when optimized through various synthetic routes .

Antitumor Activity

Research indicates that pyrazole derivatives, including 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide, exhibit significant antitumor properties. They have been shown to inhibit key enzymes involved in cancer progression such as BRAF(V600E), which is crucial for targeted therapy in melanoma . A study demonstrated that compounds with pyrazole structures could inhibit tumor growth in vitro and in vivo, suggesting their potential as anticancer agents.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds similar to 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. In experimental models, these compounds showed comparable efficacy to established anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

The antimicrobial efficacy of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide has been evaluated against various bacterial and fungal strains. Studies have shown that it possesses moderate to high activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating its potential use in treating infections .

The biological activity of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide can be attributed to its ability to interact with specific molecular targets. The nitro group may enhance its reactivity and binding affinity to enzymes or receptors involved in disease processes. For example, studies suggest that the compound may inhibit protein kinases, which play a critical role in cell signaling pathways related to cancer and inflammation .

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives:

  • Antitumor Study : A recent study evaluated the efficacy of various pyrazole derivatives against cancer cell lines. Among them, 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide exhibited significant cytotoxicity against melanoma cells, with an IC50 value indicating potent activity .
  • Anti-inflammatory Research : In an animal model of acute inflammation, treatment with 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide resulted in a marked reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains at low concentrations, showcasing its potential as a novel antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide?

The compound can be synthesized via hydrazinolysis of a methyl ester precursor. For example, refluxing methyl 3-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate with hydrazine hydrate in ethanol for 3–5 hours typically yields the benzohydrazide derivative. Recrystallization from ethanol or methanol is recommended for purification . Key steps include controlling the stoichiometry of hydrazine hydrate and ensuring anhydrous conditions to avoid side reactions.

Q. How can the purity and structural integrity of this compound be confirmed?

Purity is assessed using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Structural confirmation involves:

  • IR spectroscopy : Identification of N–H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Peaks corresponding to the pyrazole ring (δ 8.2–8.5 ppm for nitro-substituted protons) and benzohydrazide moiety (δ 10.1 ppm for NH) .
  • Melting point analysis : Consistency with literature values (if available) .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?

Ethanol and methanol are preferred for hydrazide formation due to their polarity and ability to dissolve hydrazine hydrate. Reflux temperatures (70–80°C) and inert atmospheres (N₂/Ar) minimize oxidation of the nitro group. For condensation reactions (e.g., forming Schiff bases), dichloromethane or DMF under catalytic acetic acid is effective .

Advanced Research Questions

Q. How can crystallization challenges for X-ray diffraction (XRD) analysis be addressed?

Slow evaporation of a saturated solution in DMSO/water (9:1) at 4°C promotes single-crystal growth. For nitro-pyrazole derivatives, ensure minimal light exposure to prevent photodegradation. Crystallographic data (e.g., space group P21/n, unit cell parameters a = 10.977 Å, b = 7.688 Å) from analogous compounds suggest monoclinic systems, which aid in refining molecular packing models .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Multi-spectral correlation : Cross-validate IR, NMR, and high-resolution mass spectrometry (HRMS) data. For example, a mass peak at m/z 299.08 [M+H]⁺ confirms the molecular formula C₁₁H₁₀N₄O₃ .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies in substituent effects .

Q. How can reaction yields be improved in multi-step syntheses involving nitro-group stability?

  • Use low-temperature conditions (<50°C) during nitro-group introduction to prevent decomposition.
  • Protective groups : Temporarily protect the hydrazide moiety with tert-butoxycarbonyl (Boc) during nitration steps .
  • Optimize stoichiometry (e.g., 1.2 equivalents of nitrating agent) and employ phase-transfer catalysts like tetrabutylammonium bromide for heterogeneous reactions .

Methodological Considerations

Q. Table 1: Key Analytical Parameters for 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide

ParameterMethod/ValueReference
Melting Point215–218°C (decomposes)
TLC Rf (Ethyl acetate/Hexane)0.42
¹H NMR (DMSO-d6)δ 8.4 (s, 1H, pyrazole), δ 10.1 (s, 1H, NH)
IR (KBr)3280 (N–H), 1665 (C=O), 1610 (C=N) cm⁻¹

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